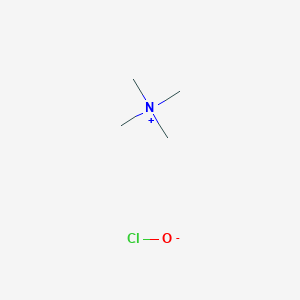
tetramethylazanium;hypochlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylazanium;hypochlorite, also known as tetramethylammonium hypochlorite, is a chemical compound that consists of a tetramethylammonium cation and a hypochlorite anion. This compound is known for its oxidative properties and is used in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Tetramethylammonium hypochlorite can be synthesized from tetramethylammonium hydroxide. The preparation involves the injection of chlorine gas into a solution of tetramethylammonium hydroxide, resulting in the formation of tetramethylammonium hypochlorite . This method is straightforward and does not require additional phase-transfer reagents, making it efficient for laboratory-scale synthesis.
Chemical Reactions Analysis
Tetramethylammonium hypochlorite is primarily known for its oxidative properties. It undergoes oxidative C–C bond cleavage reactions, particularly with tert-cycloalkanols. In these reactions, tetramethylammonium hypochlorite, in combination with acetic acid, promotes the cleavage of C–C bonds in a two-phase system . This reaction is metal-free and occurs under mild conditions, producing ω-chloroalkyl aryl ketones as the major products .
Scientific Research Applications
Tetramethylammonium hypochlorite has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of chloro-substituted ketones, which are versatile building blocks in drug development.
Chemical Reactions: Its ability to promote oxidative C–C bond cleavage makes it valuable in various organic transformations.
Material Science: It is used in the preparation of specific materials that require precise oxidative conditions.
Mechanism of Action
The mechanism of action of tetramethylammonium hypochlorite involves its oxidative properties. The hypochlorite anion acts as an oxidizing agent, facilitating the cleavage of C–C bonds in organic molecules. This process involves the formation of alkoxy radicals, which are highly reactive species that promote the cleavage of C–C bonds through β-scission reactions .
Comparison with Similar Compounds
Tetramethylammonium hypochlorite can be compared with other quaternary ammonium hypochlorites, such as tetramethylammonium chloride and tetramethylammonium hydroxide. While all these compounds contain the tetramethylammonium cation, their anions differ, leading to variations in their chemical properties and applications . Tetramethylammonium hypochlorite is unique due to its strong oxidative properties, which are not as pronounced in the chloride and hydroxide counterparts .
Similar Compounds
- Tetramethylammonium chloride
- Tetramethylammonium hydroxide
- Tetraethylammonium hypochlorite
These compounds share the tetramethylammonium cation but differ in their anions, leading to distinct chemical behaviors and applications .
Properties
CAS No. |
736179-59-2 |
|---|---|
Molecular Formula |
C4H12ClNO |
Molecular Weight |
125.60 g/mol |
IUPAC Name |
tetramethylazanium;hypochlorite |
InChI |
InChI=1S/C4H12N.ClO/c1-5(2,3)4;1-2/h1-4H3;/q+1;-1 |
InChI Key |
GVXNBUDRLXVUCE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.[O-]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


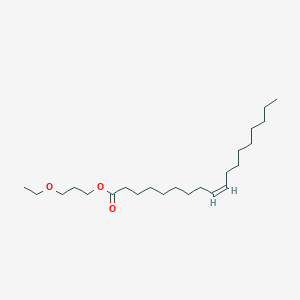
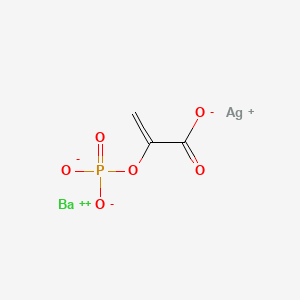
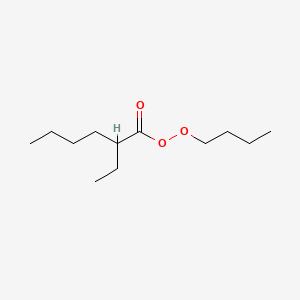
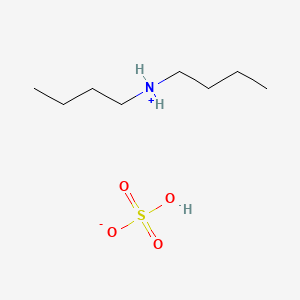
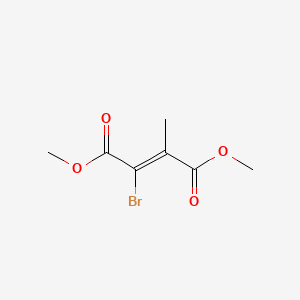

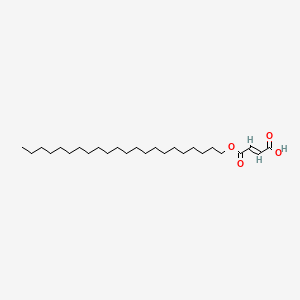
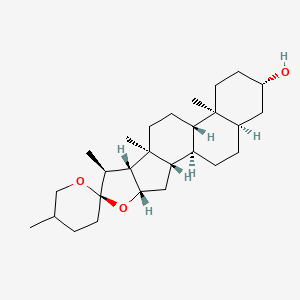

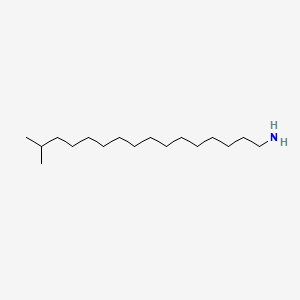


![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

